Technical Handling & Safety Monograph: 4-Chloro-2-iodo-5-methylphenol
Technical Handling & Safety Monograph: 4-Chloro-2-iodo-5-methylphenol
[1][2]
Core Identity & Molecular Architecture[2]
4-Chloro-2-iodo-5-methylphenol is a specialized halogenated phenolic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in its chemoselective orthogonality : it possesses three distinct functional handles—a phenolic hydroxyl, a labile iodo group, and a robust chloro group—allowing for sequential functionalization in multi-step organic synthesis.[1][2]
Physicochemical Profile[1][2][3][4]
| Property | Data | Note |
| CAS Number | 2088367-37-5 | Verified Registry ID |
| Molecular Formula | ||
| Molecular Weight | 268.48 g/mol | High halogen density |
| Appearance | Off-white to pale yellow solid | Light Sensitive (Darkens on exposure) |
| Solubility | Soluble in DMSO, DMF, MeOH; Insoluble in Water | Lipophilic character ( |
| Acidity ( | More acidic than phenol due to halogen induction | |
| Melting Point | Solid (Range varies by purity, typically >50°C) |
Structural Visualization
The following diagram illustrates the functional group topology that dictates both its reactivity and safety profile.
Figure 1: Functional group topology of 4-Chloro-2-iodo-5-methylphenol.[1][2] The ortho-iodo position renders the C-I bond highly reactive to Pd-catalysis but also susceptible to photolytic cleavage.[1][2]
Strategic Utility in Drug Discovery[1][2][8]
This compound is not merely a solvent or reagent; it is a scaffold builder .[1][2] In medicinal chemistry, it serves as a critical "linchpin" intermediate.[1][2]
Chemoselective Reactivity
The primary utility drives from the bond dissociation energy difference between the C-I and C-Cl bonds.[1][2]
-
C-I Bond: Weaker (
), reacts first under mild Pd(0) conditions (e.g., Suzuki-Miyaura coupling).[1][2] -
C-Cl Bond: Stronger (
), remains intact during the initial coupling, preserving a handle for subsequent transformations.[1][2]
Application Workflow
The following logic flow demonstrates a typical synthesis campaign where this material is employed to construct biaryl drug precursors.
Figure 2: Synthetic logic flow utilizing the reactivity difference between Iodo and Chloro substituents.
Comprehensive Hazard Analysis (GHS)
As a halogenated phenol, this compound exhibits both corrosive and systemic toxic properties.[1][2] It must be handled with the assumption that it can penetrate the skin and cause severe damage.[1][2]
GHS Classification (Inferred)
Based on structural analogs (e.g., chlorocresols) and halogenated phenol data.[2]
| Hazard Class | Category | H-Code | Statement | Mechanism |
| Skin Corrosion/Irritation | Cat 2 / 1B | H315 / H314 | Causes skin irritation/burns.[1] | Phenolic proton acidity denatures proteins; halogens increase lipophilicity and penetration.[1][2] |
| Serious Eye Damage | Cat 1 / 2A | H318 / H319 | Causes serious eye damage.[1][2] | Corrosive action on corneal tissue.[1][2] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1] | Mucosal irritation from dust/vapor.[1][2] |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[1][2] | Systemic phenolic poisoning (uncoupling of oxidative phosphorylation).[2] |
| Aquatic Toxicity | Acute 1 | H400 | Very toxic to aquatic life.[1][2] | Halogenated phenols are persistent and bioaccumulative.[1][2] |
Specific Chemical Hazards[1][2]
-
Photolytic Instability: The C-I bond is light-sensitive.[1][2] Exposure to UV/ambient light can liberate iodine radicals (
), leading to sample degradation and potential formation of toxic iodine vapors.[1][2] -
Thermal Decomposition: Heating above decomposition temperature releases toxic gases: Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Chlorinated/Iodinated dibenzodioxins (trace potential).[2]
Advanced Handling Protocols
Standard laboratory PPE is insufficient. The lipophilic nature of the methyl and halogen groups enhances skin permeation rates compared to phenol.[1][2]
Engineering Controls
-
Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Containment Enclosure .[1][2]
-
Light Protection: All storage vessels must be amber glass or wrapped in aluminum foil.[1][2] Reactions should be run in the dark or under low-actinic light if prolonged.[1][2]
Personal Protective Equipment (PPE) Matrix
| Body Part | Recommendation | Rationale |
| Hands (Primary) | Double Gloving: Nitrile (Outer) + Laminate/Silver Shield (Inner) | Standard nitrile degrades rapidly against halogenated phenols in solution.[1][2] |
| Eyes | Chemical Goggles + Face Shield | Safety glasses do not protect against corrosive dust or splashes.[1][2] |
| Respiratory | N95 (Solids) or P100 (if micronized) | Prevents inhalation of irritant dust.[1][2] |
| Body | Tyvek Lab Coat or Chemical Apron | Cotton absorbs phenols and holds them against the skin.[1][2] |
Storage Conditions
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill recommended to prevent oxidation of the iodide.[2]
Emergency Response & Toxicology
Critical Note: Water alone is often ineffective for washing off phenols due to their low solubility.[1][2]
First Aid Protocols
-
Skin Contact (The "PEG Protocol"):
-
Do NOT flush with water initially (unless PEG is unavailable).[2] Water can spread the lipophilic phenol over a larger surface area.[1][2]
-
Wash the area with Polyethylene Glycol 300 or 400 (PEG-300/400) or a mixture of PEG/Methylated Spirits for at least 15 minutes.[1][2]
-
If PEG is unavailable, use massive amounts of soap and water.[1][2]
-
Eye Contact: Irrigate immediately with saline or water for 30 minutes.[1][2] Consult an ophthalmologist immediately.
-
Inhalation: Move to fresh air. If pulmonary edema symptoms (cough, wheezing) develop, seek medical attention.[1][2]
Toxicological Mechanism
Halogenated phenols act as uncouplers of oxidative phosphorylation .[1][2]
-
Mechanism: They shuttle protons across the mitochondrial membrane, destroying the proton gradient required for ATP synthesis.[1][2]
-
Symptoms: Hyperthermia, metabolic acidosis, rapid fatigue, and in severe cases, cardiac arrest.[1][2]
Ecological Fate & Disposal[1][2]
-
Persistence: The presence of Chlorine and Iodine on the ring makes this compound resistant to rapid biodegradation.[1][2]
-
Disposal:
References
- Chemical Identity & CAS
-
Synthesis & Application
-
Safety & Toxicology (Analogous Data)
